molecular formula C23H28N4O6S B2652599 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-50-7

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2652599
CAS RN: 533870-50-7
M. Wt: 488.56
InChI Key: MFKDDEXFRXUCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction . The sulfamoyl group could be introduced through a substitution reaction with a suitable sulfamoyl chloride . The benzamide group could be formed through a condensation reaction of the corresponding benzoic acid and amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and oxadiazole groups are both aromatic, meaning they have a cyclic, planar structure with a system of delocalized π electrons . The sulfamoyl group is a type of sulfonamide, which typically has a tetrahedral geometry around the sulfur atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzamide group could undergo hydrolysis to form the corresponding benzoic acid and amine . The oxadiazole ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfamoyl group could make the compound more polar and therefore more soluble in polar solvents . The aromatic groups could contribute to the compound’s UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds emphasizes the synthesis and crystallographic analysis to understand their molecular structure and interactions. For instance, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have highlighted their synthesis, spectral characterization (IR, 1H NMR, 13C NMR), and crystal structure determination through X-ray diffraction. This research also delves into the compounds' Hirshfeld surfaces to quantify intermolecular interactions, providing insights into their structural attributes and potential for further chemical modifications (Subbulakshmi N. Karanth et al., 2019).

Biological Activities and Applications

  • Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and tested against multiple cancer cell lines, showing moderate to excellent activity compared to reference drugs (B. Ravinaik et al., 2021).

  • Enzyme Inhibition : Novel bi-heterocyclic benzamides synthesized from a series of chemical reactions were identified as potent inhibitors of alkaline phosphatase, a crucial enzyme in bone and teeth calcification. These findings suggest their potential application in medical research focusing on bone health (M. Abbasi et al., 2019).

  • Corrosion Inhibition : The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were investigated. These compounds exhibited significant potential as corrosion inhibitors, which could be valuable in materials science and engineering applications (P. Ammal et al., 2018).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. For example, it could be interesting to investigate whether this compound has any of the biological activities associated with oxadiazole-containing compounds . Additionally, studies could be done to optimize the synthesis of this compound and to investigate its physical and chemical properties in more detail.

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-5-7-12-27(6-2)34(29,30)20-10-8-16(9-11-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h8-11,13-15H,5-7,12H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKDDEXFRXUCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.